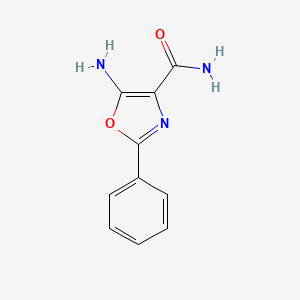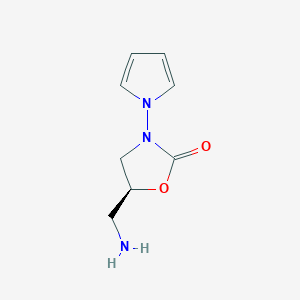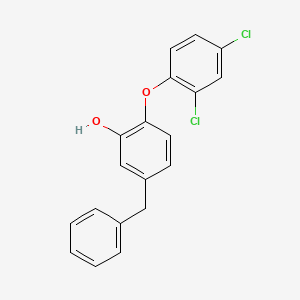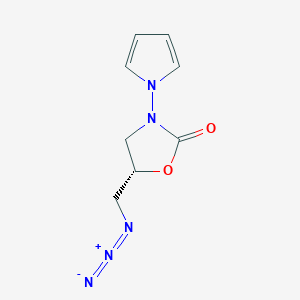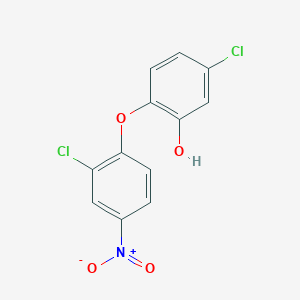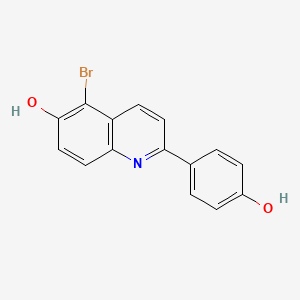
5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Brom-2-(4-Hydroxy-phenyl)-chinolin-6-ol ist eine chemische Verbindung, die zur Chinolin-Familie gehört. Chinolin-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht. Das Vorhandensein eines Bromatoms und einer Hydroxyphenylgruppe in der Struktur dieser Verbindung trägt zu ihren einzigartigen chemischen Eigenschaften und Reaktivitäten bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die elektrophile Bromierung von 2-(4-Hydroxy-phenyl)-chinolin-6-ol unter Verwendung von Brom in einem Lösungsmittelgemisch aus wasserfreiem Dichlormethan und Methanol . Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an der gewünschten Position zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Bromierungsreaktionen unter Verwendung automatisierter Reaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie ist unerlässlich, um hochreine Produkte zu erhalten, die für weitere Anwendungen geeignet sind.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Brom-2-(4-Hydroxy-phenyl)-chinolin-6-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um Chinon-Derivate zu bilden.
Reduktion: Das Bromatom kann reduziert werden, um dehalogenierte Produkte zu bilden.
Substitution: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid oder Thioharnstoff unter milden Bedingungen.
Hauptprodukte
Oxidation: Chinon-Derivate.
Reduktion: Dehalogenierte Chinolin-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine antimikrobiellen und antifungalen Eigenschaften.
Medizin: Erforscht wegen seines Potenzials als Antitumormittel, da es das Zellwachstum hemmen kann.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Brom-2-(4-Hydroxy-phenyl)-chinolin-6-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydroxyphenylgruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während das Bromatom an Halogenbrückenbindungen beteiligt sein kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen. Die Verbindung kann auch in zelluläre Signalwege eingreifen, was zu ihrem therapeutischen Potenzial beiträgt.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-hydroxy-phenyl)-quinolin-6-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Brom-2-(4-Methoxy-phenyl)-chinolin-6-ol
- 5-Brom-2-(4-Chlor-phenyl)-chinolin-6-ol
- 5-Brom-2-(4-Ethyl-phenyl)-chinolin-6-ol
Einzigartigkeit
5-Brom-2-(4-Hydroxy-phenyl)-chinolin-6-ol ist einzigartig durch das Vorhandensein der Hydroxygruppe, die ihre Fähigkeit zur Bildung von Wasserstoffbrückenbindungen verbessert und ihre Löslichkeit in wässrigen Umgebungen erhöht. Diese Eigenschaft kann ihre Bioverfügbarkeit und Wirksamkeit in biologischen Systemen verbessern im Vergleich zu ähnlichen Verbindungen mit anderen Substituenten.
Eigenschaften
Molekularformel |
C15H10BrNO2 |
|---|---|
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
5-bromo-2-(4-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H10BrNO2/c16-15-11-5-6-12(9-1-3-10(18)4-2-9)17-13(11)7-8-14(15)19/h1-8,18-19H |
InChI-Schlüssel |
BLXVDNNULRNBGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(C=C3)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
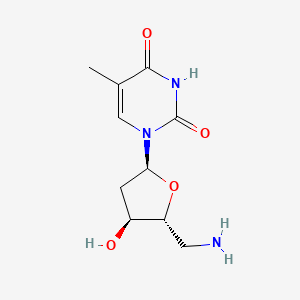
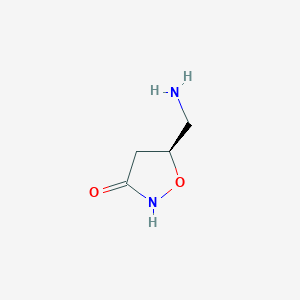
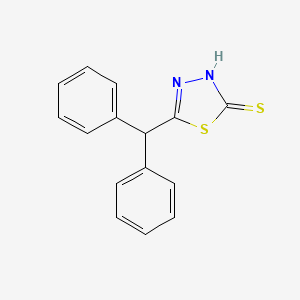
![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)
